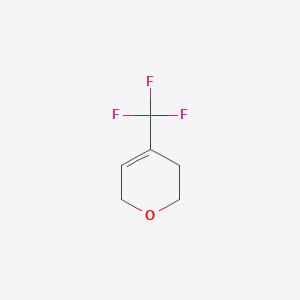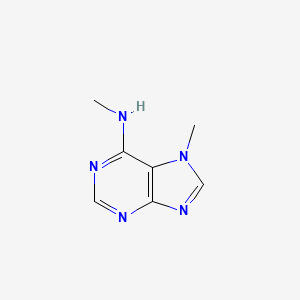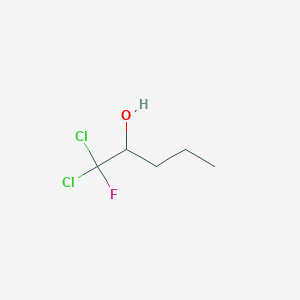![molecular formula C11H7F3S B12845988 3-[3-(Trifluoromethyl)phenyl]thiophene CAS No. 886503-60-2](/img/structure/B12845988.png)
3-[3-(Trifluoromethyl)phenyl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Trifluoromethyl)phenyl]thiophene is an organic compound that features a thiophene ring substituted with a trifluoromethylphenyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects from the trifluoromethyl group. These characteristics make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 3-(trifluoromethyl)benzene.
Halogenation: Thiophene is first halogenated, usually with bromine, to form 3-bromothiophene.
Suzuki Coupling: The 3-bromothiophene undergoes a Suzuki coupling reaction with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large-scale halogenation of thiophene.
Catalytic Coupling: Using industrial-grade palladium catalysts and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified through distillation or recrystallization to meet industrial standards.
化学反应分析
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced, although this is less common due to the stability of the trifluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation can be employed, though it requires specific conditions to avoid reducing the trifluoromethyl group.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学研究应用
3-[3-(Trifluoromethyl)phenyl]thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of high-performance polymers and materials with high refractive indices.
作用机制
The mechanism by which 3-[3-(Trifluoromethyl)phenyl]thiophene exerts its effects is largely dependent on its electron-withdrawing trifluoromethyl group. This group significantly alters the electronic distribution within the molecule, making it more reactive towards electrophiles and less reactive towards nucleophiles. The thiophene ring can participate in π-π interactions and other non-covalent interactions, influencing its behavior in various chemical and biological contexts.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)thiophene: Lacks the phenyl group, making it less sterically hindered and more reactive.
3-Phenylthiophene: Does not have the electron-withdrawing trifluoromethyl group, resulting in different electronic properties.
3-(Trifluoromethyl)phenylbenzene: Similar electronic effects but lacks the thiophene ring, affecting its reactivity and applications.
Uniqueness
3-[3-(Trifluoromethyl)phenyl]thiophene is unique due to the combination of the electron-withdrawing trifluoromethyl group and the aromatic thiophene ring. This combination imparts distinct electronic properties, making it valuable in applications requiring high thermal stability and specific electronic characteristics .
属性
CAS 编号 |
886503-60-2 |
|---|---|
分子式 |
C11H7F3S |
分子量 |
228.24 g/mol |
IUPAC 名称 |
3-[3-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H7F3S/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9/h1-7H |
InChI 键 |
WZCAVDBDBUCKQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)

![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)

![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
![4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B12845928.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)


![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)


![[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12845966.png)
